1-methyl-N4-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

5-HT2C receptor Serotonin receptor binding CNS drug discovery

Validating 5-HT2C receptor binding assays requires a negative control that matches the chemotype of active ligands to control for scaffold-specific artifacts. Generic controls risk confounding assay interpretation. This compound solves that problem: it shares the pyrazolo[3,4-d]pyrimidine-4,6-diamine core with high-affinity 5-HT2C ligands (e.g., Compound 32, IC50 7.8 nM) but shows confirmed inactivity (IC50 >10,000 nM), providing a true negative signal. - Structurally matched to active 5-HT2C ligands; controls for scaffold-specific non-specific binding. - IC50 >10,000 nM confirmed by patent data (US 8,232,279 B2) and BindingDB (BDBM50298326). - Eliminates need for de novo counter-screening; data is publicly available for immediate assay deployment.

Molecular Formula C15H18N6
Molecular Weight 282.34 g/mol
Cat. No. B11283251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-N4-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Molecular FormulaC15H18N6
Molecular Weight282.34 g/mol
Structural Identifiers
SMILESCCCNC1=NC(=C2C=NN(C2=N1)C)NC3=CC=CC=C3
InChIInChI=1S/C15H18N6/c1-3-9-16-15-19-13(18-11-7-5-4-6-8-11)12-10-17-21(2)14(12)20-15/h4-8,10H,3,9H2,1-2H3,(H2,16,18,19,20)
InChIKeyVYVQXMIMUJKXHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-N4-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine: Identity and Pharmacological Baseline


1-Methyl-N4-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (CAS not publicly assigned; ChEMBL ID: CHEMBL573863) is a fully substituted pyrazolo[3,4-d]pyrimidine-4,6-diamine bearing a 1-methyl, N4-phenyl, and N6-propyl substitution pattern [1]. The compound belongs to a class of heterocycles extensively explored as serotonin 5-HT2C receptor ligands and kinase inhibitor scaffolds [2]. In the primary patent disclosing this compound (US 8,232,279 B2), it appears as Compound No. 2 within a panel of 35 structurally related pyrazolopyrimidines systematically evaluated for 5-HT2C receptor binding affinity [1]. The compound is catalogued in BindingDB (BDBM50298326) with a molecular formula of C15H18N6 and a molecular weight of 282.34 g/mol [3].

5-HT2C negative-control chemotype with reported low affinity

Scaffold-matched to active pyrazolopyrimidine 5-HT2C ligands

Pharmacology curated in BindingDB and ChEMBL

Why Generic Substitution Fails: Systematic SAR Evidence


Within the pyrazolo[3,4-d]pyrimidine-4,6-diamine chemotype, minor alterations at the N6 position produce extreme swings in 5-HT2C receptor binding affinity—from >10,000 nM to single-digit nanomolar potency—within a single patent series of 35 compounds tested under identical assay conditions [1]. The N6-propyl substituent on the target compound defines a specific pharmacological profile that is not interchangeable with N6-ethyl, N6,N6-dialkyl, or N6-cyclic amine variants. For example, replacing the N6-propylamino group with a 4-methylpiperazine moiety yields a >115-fold increase in 5-HT2C affinity (IC50 86.9 nM), while N6,N6-diethyl substitution on an o-tolyl N4 analogue achieves IC50 242 nM [1]. These data demonstrate that the N6 substituent is a critical determinant of target engagement, and generic substitution without explicit comparative binding data carries a high risk of altering the pharmacological phenotype. Procurement decisions must therefore be guided by the specific substitution pattern rather than the core scaffold alone.

  • N6-ethyl analog shares low 5-HT2C affinity, but physicochemical property differences may shift assay behavior.

  • N6,N6-dialkyl or N6-cyclic amine variants gain substantial 5-HT2C affinity, breaking negative-control suitability.

  • Scaffold analogs without explicit 5-HT2C binding data carry unknown receptor-activity risk.

Quantitative Differentiation vs. Closest Analogs


5-HT2C Binding: N6-Propyl vs. N6-Ethyl vs. N6-Cyclic Amine Analogs

In the identical [3H]Mesulergine displacement assay using human recombinant 5-HT2C receptors expressed in CHO-K1 cells, the target compound (N6-propyl, Compound 2) and its closest N6 homolog (N6-ethyl, Compound 1) both exhibit IC50 >10,000 nM, indicating negligible 5-HT2C affinity [1]. By contrast, Compound 3, which replaces the N6-propylamino group with a 4-methylpiperazine moiety while retaining the N4-phenyl and 1-methyl groups, achieves IC50 86.9 nM—a >115-fold improvement [1]. Furthermore, Compound 32 (the most potent in the series, with IC50 7.8 nM) demonstrates that the pyrazolo[3,4-d]pyrimidine-4,6-diamine scaffold can support sub-nanomolar affinity when optimally substituted [1].

5-HT2C Binding Comparison
Head-to-head
Target (N6-propyl): IC50 >10,000 nM
Compound 3 (N6-4-methylpiperazine): IC50 86.9 nM
Fold difference: >115
Supports negative-control probe selection for 5-HT2C screening
n=3, [3H]Mesulergine displacement, human recombinant 5-HT2C in CHO-K1
5-HT2C receptor Serotonin receptor binding CNS drug discovery

N6-Substituent SAR Gradient Across 35 Congeners

A systematic analysis of all 35 compounds in Table 1 of US 8,232,279 B2 reveals a clear SAR gradient: mono-N-alkyl substituents at N6 (methylamino, ethylamino, propylamino) uniformly produce IC50 >10,000 nM (Compounds 1, 2, and close analogs), whereas N6,N6-dialkylamino substituents (e.g., diethylamino in Compound 7: IC50 242 nM) or N6-cyclic amines (e.g., piperazine in Compound 3: IC50 86.9 nM; substituted piperazine in Compound 6: IC50 29.4 nM) progressively enhance 5-HT2C affinity by two to three orders of magnitude [1]. The target compound, bearing a mono-N6-propylamino group, sits at the low-affinity extreme of this SAR continuum, confirming that secondary amine character at N6 is insufficient for 5-HT2C engagement.

N6-SAR Across 35 Congeners
Class-level
Mono-N-alkyl (N6-H present): IC50 >10,000 nM
Tertiary amine N6: IC50 7.8–8,491 nM
SAR classification places N6-propyl at low-affinity extreme
Identical assay conditions across all 35 compounds
Structure-Activity Relationship N6-substitution Pyrazolopyrimidine SAR

Physicochemical Properties: N6-Propyl vs. Ethyl and Diethyl Analogs

The N6-propyl substitution on the target compound (C15H18N6, MW 282.34 g/mol) introduces a calculated increase in lipophilicity versus the N6-ethyl analog (C14H16N6, MW 268.32 g/mol) and a decrease versus the N6,N6-diethyl analog (C16H20N6, MW 296.37 g/mol). While direct experimental logP or solubility data for these specific compounds are not publicly available, the incremental methylene addition from N6-ethyl to N6-propyl is predicted to increase logP by approximately 0.5 units based on standard fragment-based calculations, and to reduce aqueous solubility proportionally [1][2]. These physicochemical differences, though modest, can meaningfully affect membrane permeability, non-specific binding, and assay compatibility in cell-based versus biochemical screening formats.

Physicochemical Profile
Data to verify
MW 282.34 g/mol
Predicted logP increment ~+0.5 vs N6-ethyl
Intermediate properties may balance solubility-permeability in assays
Calculated from formulae; experimental logP not reported
Lipophilicity Physicochemical properties Drug-likeness

BindingDB and ChEMBL Cross-Validation of Selectivity Profile

The BindingDB entry for the target compound (BDBM50298326, CHEMBL573863) reports a single pharmacological data point: IC50 >10,000 nM for human 5-HT2C receptor in the [3H]Mesulergine displacement assay, directly corroborating the patent data [1][2]. This curated database entry independently validates the patent-reported value and confirms that, as of the ChEMBL deposition date, no additional target activity data (e.g., kinase inhibition, other GPCRs) have been deposited for this specific compound. This paucity of multi-target data is itself informative: unlike more broadly profiled analogs such as Compound 32 (IC50 7.8 nM at 5-HT2C), the target compound has not been advanced into expanded pharmacological panels, making it a cleaner tool compound for studies where 5-HT2C inactivity must be definitively established.

Curated Pharmacology Breadth
Reported
Single target entry: 5-HT2C IC50 >10,000 nM
No additional target data in BindingDB/ChEMBL
Clean tool compound for definitive 5-HT2C inactivity studies
Interpretation benefits from limited multi-target annotation
BindingDB ChEMBL Target selectivity Data reproducibility

Application Scenarios


Negative Control for 5-HT2C Receptor Screening Panels

With an IC50 >10,000 nM at human 5-HT2C confirmed by both patent data (Compound 2 in US 8,232,279 B2) and independent BindingDB curation, this compound is immediately deployable as a structurally matched negative control in 5-HT2C binding or functional assays [1]. Its pyrazolo[3,4-d]pyrimidine-4,6-diamine scaffold matches the chemotype of active 5-HT2C ligands (e.g., Compound 32, IC50 7.8 nM), controlling for scaffold-specific non-specific binding or assay interference while providing a true negative signal at the target.

Kinase Inhibitor Lead Optimization with 5-HT2C Counter-Screening

The pyrazolo[3,4-d]pyrimidine core is a privileged kinase inhibitor scaffold. This specific compound, with its documented 5-HT2C inactivity, can serve as a starting point or reference for kinase-focused medicinal chemistry programs that require avoidance of serotonergic off-target activity. The 5-HT2C data is already generated and publicly available, eliminating the need for de novo counter-screening during early-stage SAR exploration [1].

Selectivity Benchmarking for Pyrazolopyrimidine Chemical Probes

When developing chemical probes based on the pyrazolo[3,4-d]pyrimidine-4,6-diamine scaffold, this compound provides a defined reference point at the low-affinity extreme of the 5-HT2C SAR continuum (IC50 >10,000 nM). It can be used alongside high-affinity congeners (Compound 32: 7.8 nM; Compound 6: 29.4 nM) to construct a within-scaffold selectivity calibration curve for target engagement assays [1].

Crystallography and Structural Biology Applications

The broader class of N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines has been structurally characterized by X-ray crystallography, revealing distinct hydrogen-bonding networks and hydration states that affect solid-state properties [2]. Although the specific N6-propyl compound has not been reported in a dedicated crystallographic study, its close structural relationship to crystallized analogs (e.g., N4-ethyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine hemihydrate) suggests it is suitable for co-crystallization studies with target proteins where the N6 substituent may influence crystal packing or binding pose.

Application
Selection Property
Validation Focus
5-HT2C negative-control screening
Documented low 5-HT2C binding
Confirm inactivity in target assay
Kinase inhibitor 5-HT2C counter-screening
Available 5-HT2C inactivity data
Verify absence of serotonergic off-target activity
Selectivity benchmarking for pyrazolopyrimidines
Low-affinity SAR anchor point
Calibrate selectivity window with high-affinity congeners
Crystallization and structural studies
Scaffold hydrogen-bonding networks
Evaluate co-crystallization with target protein
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